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Compound of Interest

Compound Name: 5,22-Dioxokopsane

Cat. No.: B12378877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the total synthesis of (+)-5,22-
Dioxokopsane, a member of the complex heptacyclic kopsane family of alkaloids. The

synthesis is based on the divergent approach developed by Jia and co-workers, which utilizes

a common intermediate to access multiple kopsane alkaloids.[1][2][3] This protocol is intended

for researchers with a strong background in synthetic organic chemistry.

Overview of the Synthetic Strategy
The synthesis of (+)-5,22-Dioxokopsane is achieved in two final steps from the advanced

common intermediate K. The key transformations involve a deprotection of the N-

carbomethoxy group, which triggers a spontaneous cyclization, followed by an oxidation of the

resulting alcohol to the corresponding ketone.

Quantitative Data Summary
The following table summarizes the quantitative data for the final two steps in the synthesis of

(+)-5,22-Dioxokopsane from the common intermediate K.
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Experimental Protocols
Step 1: Synthesis of the Intermediate Alcohol via Deprotection and Cyclization of Common

Intermediate K

This procedure describes the conversion of the N-carbomethoxy-protected intermediate K to

the corresponding alcohol through a deprotection and subsequent intramolecular cyclization.

Materials:

Common Intermediate K

Ethanethiol (EtSH)

n-Butyllithium (n-BuLi)

Hexamethylphosphoramide (HMPA), freshly distilled

Anhydrous Tetrahydrofuran (THF)

Argon or Nitrogen gas supply

Standard glassware for anhydrous reactions

Procedure:
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Prepare a solution of lithium ethanethiolate (EtSLi) in a flame-dried, two-neck round-bottom

flask under an inert atmosphere of argon. To a solution of ethanethiol in anhydrous THF at 0

°C, add an equimolar amount of n-butyllithium dropwise. Stir the solution for 20 minutes at 0

°C.

In a separate flame-dried flask, dissolve the common intermediate K in anhydrous THF.

Add freshly distilled HMPA to the solution of intermediate K.

To this solution, add the freshly prepared EtSLi solution dropwise at room temperature.

After the addition is complete, heat the reaction mixture to 40 °C.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 2-4 hours.

Upon completion, cool the reaction mixture to room temperature and quench by the slow

addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel to afford the pure

intermediate alcohol. The reported yield for this step is 85%.

Step 2: Synthesis of (+)-5,22-Dioxokopsane via Oxidation

This procedure details the oxidation of the intermediate alcohol to the final product, (+)-5,22-
Dioxokopsane, using Dess-Martin periodinane (DMP).

Materials:

Intermediate Alcohol from Step 1
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Dess-Martin Periodinane (DMP)

Anhydrous Dichloromethane (CH₂Cl₂)

Sodium bicarbonate (NaHCO₃)

Sodium thiosulfate (Na₂S₂O₃)

Argon or Nitrogen gas supply

Standard glassware for anhydrous reactions

Procedure:

In a flame-dried, round-bottom flask under an inert atmosphere of argon, dissolve the

intermediate alcohol in anhydrous CH₂Cl₂.

Cool the solution to 0 °C using an ice bath.

To the cooled solution, add Dess-Martin periodinane (DMP) in one portion.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC

analysis indicates complete consumption of the starting material.

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃

and a 10% aqueous solution of Na₂S₂O₃.

Stir the mixture vigorously for 30 minutes until the layers become clear.

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure to yield the crude (+)-5,22-Dioxokopsane.

Purify the crude product by flash column chromatography on silica gel to obtain the final

product as a white solid. The reported yield for this step is 92%.
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Experimental Workflow Diagram
The following diagram illustrates the final two steps in the synthesis of (+)-5,22-Dioxokopsane
from the common intermediate K.

Common Intermediate K Intermediate Alcohol

1. EtSLi, HMPA, THF
2. 40 °C

(85% yield) (+)-5,22-Dioxokopsane

1. DMP, CH₂Cl₂
2. 0 °C to rt
(92% yield)

Click to download full resolution via product page

Caption: Final steps in the synthesis of (+)-5,22-Dioxokopsane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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